Lithium triisopropyl 2-pyridylborate

Descripción general

Descripción

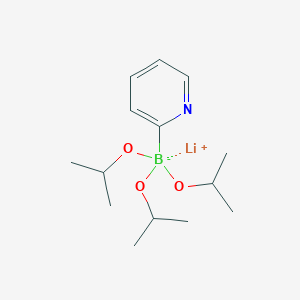

Lithium triisopropyl 2-pyridylborate is an organoboron compound with the molecular formula C14H25BLiNO3. It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and effectiveness in forming carbon-carbon bonds, making it a crucial component in the synthesis of various organic compounds, including those with potential pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium triisopropyl 2-pyridylborate can be synthesized through a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling of various heterocycles with aryl halides. The process involves the following steps :

Lithiation: The starting material, typically an aryl halide, undergoes lithium-halogen exchange to form a reactive nucleophilic arene.

Borylation: The nucleophilic arene is then quenched in situ with triisopropylborate to form the lithium salt.

Suzuki-Miyaura Coupling: The lithium triisopropyl borate is then used in a Suzuki-Miyaura coupling reaction with an aryl or heteroaryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient handling of reagents .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

General workflow :

-

Transmetallation : The borate undergoes hydrolysis to release the boronic acid, which transmetallates with the palladium catalyst.

-

Coupling : The activated aryl halide (e.g., bromides, chlorides) reacts with the boronic acid to form the biaryl product .

Advantages :

-

Air stability : Unlike traditional boronic acids, LiB(OiPr)₂Py remains stable under ambient conditions, simplifying handling .

-

Reactivity : The triisopropyl groups reduce protodeboronation, enabling coupling with base-sensitive substrates (e.g., nitroarenes, esters) .

-

Substrate tolerance : Effective for coupling with unactivated aryl chlorides and heterocycles (e.g., pyrazines, pyridines) .

Representative examples :

| Substrate | Catalyst/Ligand | Yield |

|---|---|---|

| 2-Bromo-5-fluoropyridine | Pd₂(dba)₃, ligand | 96% |

| Pyrazines | Pd(OAc)₂, SPhos | 73–85% |

| Aryl chlorides | PdCl₂(dppf) | 60–80% |

Comparative Reactivity

LiB(OiPr)₂Py demonstrates superior stability and reactivity compared to free boronic acids:

-

Air stability : Survives storage under ambient conditions for weeks .

-

pH tolerance : Operates in mildly basic conditions (pH 12–13), avoiding decomposition .

-

Selectivity : Enables selective coupling in the presence of chlorides (e.g., 41 in source 4) .

Limitations

-

Incompatible substrates : Nucleophiles with acidic protons (e.g., unprotected pyrrole) require protecting groups .

-

Decomposition : Free boronic acids derived from LiB(OiPr)₂Py (e.g., cyclopropyl derivatives) are unstable and degrade rapidly .

Analytical Data

Spectral characterization :

| Technique | Key Observations |

|---|---|

| IR | Peaks at 1647 cm⁻¹ (C=N stretch), 2901 cm⁻¹ (C-H stretch) |

| ¹H NMR | Pyridyl protons at δ 7.0–8.5 ppm , isopropyl groups at δ 1.0–1.2 ppm |

| Melting Point | >250 °C (brown solid) |

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Suzuki-Miyaura Coupling Reactions

LiTPPB is primarily utilized in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl halides with LiTPPB to generate biaryl compounds, which are vital in pharmaceuticals and agrochemicals. The stability of LiTPPB under ambient conditions enhances its usability in these reactions, as it can be stored without significant degradation.

Case Study:

- Research Findings: A study conducted by Oberli and Buchwald demonstrated that lithium triisopropyl borates could effectively couple with various aryl halides under mild conditions, yielding high product purity and yield. The research highlighted that these borates are significantly more stable than their corresponding boronic acids, making them preferable for sensitive coupling reactions .

Table 1: Comparison of Coupling Yields with Different Boron Compounds

| Boron Compound | Yield (%) | Stability |

|---|---|---|

| Lithium triisopropyl 2-pyridylborate | 96 | High |

| Lithium boronic acid | 84 | Moderate |

| Lithium triisopropyl 2-(4-methylpyridyl)borate | 90 | High |

Medicinal Chemistry

2.1. Drug Development

LiTPPB is being investigated for its potential role in drug delivery systems due to its ability to form stable complexes with biomolecules. This property is crucial for enhancing the bioavailability of pharmaceuticals.

Research Insights:

- Studies have indicated that organoboron compounds like LiTPPB may exhibit antitumor activity and could modulate cellular signaling pathways, although specific biological activities of LiTPPB remain underexplored.

Materials Science

3.1. Polymer and Material Production

LiTPPB is also applied in the production of advanced materials, such as polymers and ceramics. Its unique chemical properties allow it to act as a catalyst or a building block in the synthesis of complex materials.

Industrial Application:

- The compound's ability to facilitate the formation of carbon-boron bonds makes it valuable in developing new materials with tailored properties for specific applications.

Mecanismo De Acción

The mechanism of action of lithium triisopropyl 2-pyridylborate in Suzuki-Miyaura cross-coupling reactions involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The lithium triisopropyl borate transfers its 2-pyridyl group to the palladium complex, forming a palladium-aryl-pyridyl intermediate.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the aryl and pyridyl groups, regenerating the palladium catalyst for further cycles.

Comparación Con Compuestos Similares

Similar Compounds

Lithium 2-pyridyltriolborate: This compound is structurally similar to lithium triisopropyl 2-pyridylborate, with a triolborate group replacing the triisopropylborate moiety.

2-Bromopyridine: A common starting material for the synthesis of this compound.

4,4″-Disubstituted-2,2′6′,2″-terpyridines: These compounds contain a terpyridine core and are synthesized using similar Suzuki-Miyaura cross-coupling reactions.

Uniqueness

This compound is unique due to its stability and effectiveness in forming carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. Its ability to act as a nucleophile in these reactions, coupled with its compatibility with various functional groups, makes it a valuable reagent in organic synthesis .

Actividad Biológica

Lithium triisopropyl 2-pyridylborate (LT2PB) is a boron-containing compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of LT2PB, detailing its biochemical properties, mechanisms of action, and implications for pharmaceutical development.

Overview of this compound

This compound is an organoboron compound characterized by its stability and utility in various synthetic applications. It is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds which are significant in pharmaceuticals and materials science. The compound’s molecular formula is , with a molecular weight of 273.11 g/mol.

Synthesis and Properties

LT2PB is synthesized through the reaction of lithium salts with triisopropyl borate and 2-pyridyllithium. This process yields stable intermediates suitable for further chemical transformations . The compound exhibits high stability in anhydrous conditions, making it a valuable reagent in organic synthesis .

Biochemical Pathways

The biological activity of LT2PB can be attributed to its interaction with various cellular targets. Lithium ions, a component of LT2PB, are known to inhibit key enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3). These enzymes are crucial in signaling pathways like phosphoinositide signaling and Wnt/β-catenin signaling, respectively.

Cellular Effects

LT2PB influences multiple cellular processes, including:

- Signal Transduction : By modulating the activity of signaling molecules, LT2PB can enhance or inhibit protein phosphorylation, impacting cellular responses.

- Gene Expression : The compound interacts with transcription factors, potentially altering gene expression profiles.

- Enzyme Activity : LT2PB can act as a competitive inhibitor or modulator for various enzymes, affecting metabolic pathways .

Cross-Coupling Reactions

Research has demonstrated that LT2PB serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. For instance, it has been successfully used to couple aryl halides with various nitrogen-containing heterocycles, yielding significant products with high efficiency .

Data Table: Comparison of Boron Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C14H25BLiNO3 | Enzyme inhibition; cross-coupling reagent |

| Lithium (3-fluoropyridin-2-yl)triisopropoxyborate | C14H25BF3LiO3 | Mood stabilization; potential anticancer |

| Lithium triisopropyl 2-(6-chloropyridyl)borate | C14H25BClLiO3 | Cross-coupling; enzyme modulation |

Propiedades

IUPAC Name |

lithium;tri(propan-2-yloxy)-pyridin-2-ylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BNO3.Li/c1-11(2)17-15(18-12(3)4,19-13(5)6)14-9-7-8-10-16-14;/h7-13H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTLFOWAEPOZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648012 | |

| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213764-22-8 | |

| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213764-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.